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Compound of Interest

Compound Name: Urea, (2,2-diethoxyethyl)-

CAS No.: 80049-53-2

Cat. No.: B186298

Get Quote

Executive Summary & Compound Profile
(2,2-diethoxyethyl)urea (CAS: 107979-42-0 / Analogous) is a bifunctional molecule combining a

urea moiety (hydrogen bond donor/acceptor) with a diethyl acetal (masked aldehyde). Its

spectral signature is defined by the interplay between the rigid amide resonance and the

flexible ether-rich tail.

Primary Application: Precursor for acid-catalyzed cyclization to 2-imidazolidinone derivatives.

Critical Quality Attribute (CQA): Integrity of the acetal group (absence of hydrolysis) and

presence of the urea carbonyl.

Structural Breakdown for Spectral Assignment
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Experimental Protocol: Method Selection
To ensure reproducible data, the choice between Attenuated Total Reflectance (ATR) and

Transmission (KBr Pellet) is critical.

Comparative Method Assessment
Feature Method A: Diamond ATR Method B: KBr Pellet

Sample State Neat solid/powder 1-2% dispersion in KBr matrix

Pathlength Fixed (~2 µm penetration)
Variable (depends on pellet

thickness)

Water Interference Low High (KBr is hygroscopic)

Resolution Good for surface analysis
Superior for trace impurity

detection

Recommendation Routine QC & ID
Structural Elucidation &

degradation analysis

Step-by-Step Workflow
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The following diagram outlines the decision matrix for sample preparation and analysis.

Sample: (2,2-diethoxyethyl)urea Select Method

Method A: ATR
(Routine QC)

Method B: KBr Pellet
(Trace Analysis)

Apply Pressure
(Ensure Contact)

Grind 1:100 Ratio
Press @ 8-10 tons

Acquire Spectrum
(4000-400 cm⁻¹, 32 scans)

Baseline Correct &
Identify Peaks

Click to download full resolution via product page

Figure 1: Decision workflow for FTIR method selection based on analytical needs.

Detailed Spectral Analysis & Interpretation
This section provides the "Field-Proven Insights" required to interpret the spectrum correctly,

distinguishing the target molecule from common precursors and degradation products.

A. The Fingerprint Region (1500–600 cm⁻¹)
The acetal functionality dominates this region. Unlike simple ureas, (2,2-diethoxyethyl)urea

displays a complex "ether fingerprint."

1150–1050 cm⁻¹ (Strong, Multiplet): This is the C-O-C antisymmetric stretching vibration.

Insight: In a pure sample, this should appear as a distinct doublet or triplet due to the two

ethoxy groups.

Warning: If this band weakens or collapses into a single broad peak, suspect hydrolysis of

the acetal to an aldehyde or hemiacetal.

800–900 cm⁻¹: Skeletal vibrations of the ethyl groups.

B. The Functional Group Region (4000–1500 cm⁻¹)
3450, 3350 cm⁻¹ (Medium, Broad):

stretching.
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Primary amide (

) typically shows two bands (asymmetric/symmetric).

Secondary amide (

) contributes one band.

Observation: Expect a complex overlapping envelope here due to hydrogen bonding.

2975, 2930, 2870 cm⁻¹:

stretching (Methyl/Methylene).

The presence of the ethoxy groups makes these bands stronger than in simple urea.

1660–1640 cm⁻¹ (Very Strong):Amide I (

Stretch).

Causality: The urea carbonyl is highly resonant. It appears at a lower wavenumber than

typical ketones (1715 cm⁻¹) due to electron donation from the two nitrogen atoms.

1600–1550 cm⁻¹ (Strong):Amide II (

Bend).

Often appears as a shoulder or distinct peak immediately to the right of the carbonyl peak.

Data Summary Table: Diagnostic Bands
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Wavenumber
(cm⁻¹)

Assignment Mode Validation Criteria

3440 / 3340 Stretch
Present; broad due to

H-bonding.

2970 - 2880 Stretch

Distinct aliphatic

peaks (confirm ethyl

groups).

1660 ± 10 (Urea) Stretch

Must be present.

Absence indicates

precursor amine.

1600 ± 15 Bend

Strong band

confirming amide

nature.

1120 / 1060 (Acetal) Stretch

Critical: Strong

doublet. Loss =

Degradation.

Comparative Analysis: Quality Control Scenarios
A raw spectrum is useless without context. Below are the two most common comparison

scenarios in drug development.

Scenario 1: Synthesis Monitoring (Precursor vs.
Product)
Reaction: Aminoacetaldehyde diethyl acetal + Urea source

(2,2-diethoxyethyl)urea.

Precursor Spectrum (Aminoacetaldehyde diethyl acetal):

Shows

scissoring around 1600 cm⁻¹.
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LACKS the strong Carbonyl (Amide I) band at ~1660 cm⁻¹.

Product Spectrum:

APPEARANCE of the dominant

peak at 1660 cm⁻¹.

Shift of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-

inserted">

bands due to urea formation.

Scenario 2: Degradation Check (Acetal Hydrolysis)
Reaction: (2,2-diethoxyethyl)urea +

/

Cyclic Urea (2-imidazolinone) + Ethanol.

Intact Product: Strong C-O-C bands (1050–1150 cm⁻¹).

Degraded/Cyclized:

LOSS of C-O-C ether bands.

NEW bands: Appearance of a sharper

shift if the ring strain alters the carbonyl environment (often shifts to ~1700 cm⁻¹ in 5-
membered rings).

Appearance of broad -OH band (3400 cm⁻¹) if free ethanol is trapped (unlikely in dried

KBr, possible in ATR).

Interpretation Logic Tree
Use this logic to validate your spectrum.
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Analyze Spectrum
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Strong Peaks @
1050-1150 cm⁻¹?

Yes
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No
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Yes
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Yes

PASS: (2,2-diethoxyethyl)urea
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No
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Figure 2: Logic gate for spectral validation of (2,2-diethoxyethyl)urea.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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